

4,4'-Dinitrochalcone: Synthetic Protocols, Structural Characterization, and Material Applications

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Compound of Interest

Compound Name: 4,4'-Dinitrochalcone

CAS No.: 25870-67-1

Cat. No.: B1654687

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Executive Summary

This technical guide details the synthesis, characterization, and physicochemical properties of **4,4'-Dinitrochalcone** (1,3-bis(4-nitrophenyl)-2-propen-1-one).^[1] Unlike the more common "push-pull" chalcones (which feature donor-acceptor motifs), **4,4'-dinitrochalcone** represents an Acceptor-

-Acceptor (A-

-A) system.^[1] This symmetric electron-deficiency imparts unique crystallographic packing behaviors and reactivity profiles, making it a critical intermediate for synthesizing diamino-chalcone derivatives (potent NLO materials) and a scaffold for cytotoxic pharmacological screening.^[1]

Part 1: Molecular Architecture & Physicochemical Profile^[1]

The **4,4'-dinitrochalcone** molecule consists of two p-nitrophenyl rings bridged by an

-unsaturated ketone (enone).[1] The presence of strong electron-withdrawing nitro groups () at both para positions significantly alters the electronic density of the enone bridge compared to unsubstituted chalcone.

Table 1: Physicochemical Specifications

Property	Value / Description	Note
IUPAC Name	(E)-1,3-bis(4-nitrophenyl)prop-2-en-1-one	Trans-isomer is thermodynamically favored.[1]
CAS Number	1222-98-6 (General Nitrochalcone family) / Specific Isomer Check Required	Note: Often indexed under general dinitrochalcones.[1]
Molecular Formula		
Molecular Weight	298.25 g/mol	
Appearance	Pale yellow to mustard microcrystalline solid	Color intensity depends on crystal packing.[1]
Melting Point	192°C – 195°C	High MP due to strong intermolecular dipole interactions.
Solubility	Low in EtOH, Hexane; High in DMF, DMSO, Acetone	Recrystallization often requires Glacial Acetic Acid or DMF/EtOH mixtures.
Electronic Character	Electron-deficient (Electrophilic)	Susceptible to nucleophilic attack at the -carbon (Michael Addition).[1]

Part 2: Synthetic Pathway (The Claisen-Schmidt Condensation)[1][2][3][4]

Mechanistic Insight

The synthesis utilizes the Claisen-Schmidt condensation, an aldol-type reaction between 4-nitroacetophenone and 4-nitrobenzaldehyde.[1]

Senior Scientist Note: In standard chalcone synthesis, we often worry about the reactivity of the aldehyde. Here, 4-nitrobenzaldehyde is exceptionally electrophilic due to the nitro group, making it highly reactive. However, the 4-nitroacetophenone has highly acidic

-protons (pKa

19 vs. 24 for acetophenone) because the resulting enolate is resonance-stabilized by the para-nitro group.[1] This combination creates a rapid reaction, but it also increases the risk of side reactions (Cannizzaro) if the base concentration is too high. We control this by using a biphasic or controlled-addition protocol.[1]

Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents

- Reactant A: 4-Nitroacetophenone (1.65 g, 10 mmol)[1]
- Reactant B: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)[1]
- Solvent: Ethanol (Absolute, 30 mL)
- Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)

Step-by-Step Workflow

- Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A and Reactant B in 30 mL of ethanol. Note: Slight heating (40°C) may be required to fully dissolve the nitro-compounds.[1]
- Catalysis Initiation: Cool the mixture to room temperature. Add the NaOH solution dropwise over 5 minutes while stirring vigorously. The solution will darken immediately (formation of the enolate and subsequent condensation).
- Reaction Phase: Stir the mixture at room temperature for 2–3 hours.
 - Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product (

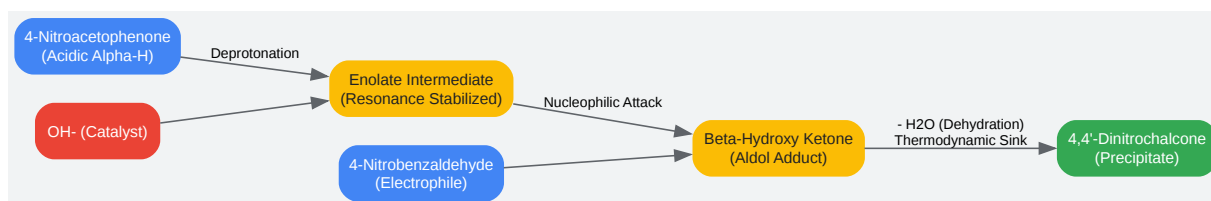
) should appear distinct from the aldehyde (

).

- Precipitation: The product typically precipitates as a thick solid during the reaction. If not, cool the flask in an ice bath for 30 minutes.
- Isolation: Filter the solid under vacuum using a Buchner funnel.
- Purification (Crucial):
 - Wash the crude solid with cold water (3 x 20 mL) to remove excess base (check filtrate pH to ensure neutrality).
 - Wash with cold ethanol (1 x 10 mL) to remove unreacted aldehyde.
 - Recrystallization: Recrystallize from boiling Glacial Acetic Acid or a DMF/Ethanol (1:1) mixture.
- Drying: Dry in a vacuum oven at 60°C for 4 hours.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed mechanism, highlighting the enolate formation and dehydration steps.



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Caption: Figure 1.^{[1][2][3][4][5]} Mechanism of the Claisen-Schmidt condensation. The stability of the nitro-enolate drives the initial step, while dehydration provides the thermodynamic driving force for product precipitation.

Part 3: Spectroscopic Characterization[1][8]

Validating the structure requires confirming the presence of the enone bridge and the two nitro groups, while ensuring the absence of starting materials.

Infrared Spectroscopy (FT-IR)[1]

- Enone: 1660–1670 cm^{-1} . Note: Shifted to lower frequencies compared to saturated ketones due to conjugation.
- Alkenyl: 1600–1620 cm^{-1} .
- Nitro: Two strong bands are diagnostic.
 - Asymmetric stretch: $\sim 1520 \text{ cm}^{-1}$
 - Symmetric stretch: $\sim 1340\text{--}1350 \text{ cm}^{-1}$
- Absence: No broad -OH stretch (3400 cm^{-1}), confirming dehydration of the aldol intermediate.

H-NMR Spectroscopy (400 MHz, DMSO-)

The symmetry of the molecule simplifies the spectrum, but the electron-withdrawing nature of the nitro groups causes significant deshielding (downfield shift).

Proton Group	Chemical Shift (, ppm)	Multiplicity	Coupling ()	Interpretation
-Vinyllic	7.80 – 7.90	Doublet	15.6 Hz	The doublet with large confirms the trans (E) geometry.[1]
-Vinyllic	8.00 – 8.15	Doublet	15.6 Hz	More deshielded than -H due to resonance with the carbonyl and the -ring.[1]
Aromatic (Ortho to)	8.30 – 8.40	Doublet/Multiplet	~8.5 Hz	Highly deshielded by the nitro group's anisotropy and inductive effect.
Aromatic (Meta to)	8.00 – 8.20	Doublet/Multiplet	~8.5 Hz	Overlap often occurs between the A-ring and B-ring protons.[1]

Expert Tip: In

, solubility may be poor, leading to broad peaks. Use DMSO-

for sharp resolution. The key validation is the trans-coupling constant (~15.6 Hz). If

Hz, you have the cis isomer (rare, usually requires photo-isomerization).

Part 4: Functional Applications & Workflow

Synthetic Intermediate (Reduction)

4,4'-Dinitrochalcone is primarily a precursor. Selective reduction (e.g.,

or

) yields 4,4'-diaminochalcone.[1]

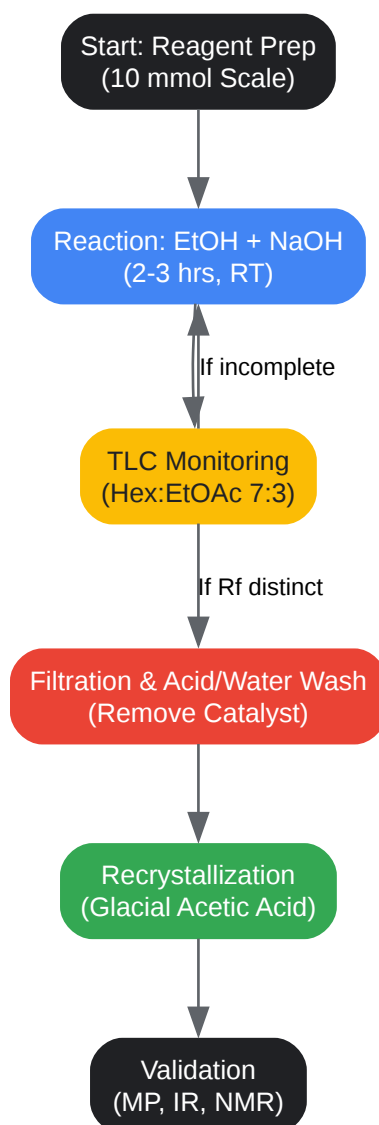
- Significance: The diamino variant transforms the system from A-
-A to D-
-D (Donor-pi-Donor), which significantly enhances Non-Linear Optical (NLO) properties and fluorescence.[1]

Biological Screening (Cytotoxicity)

Nitro-chalcones act as Michael Acceptors.[1] They can form covalent bonds with thiol groups (cysteine residues) in proteins via 1,4-addition.

- Target: Glutathione S-transferase (GST) inhibition or direct alkylation of tubulin.[1]
- Toxicity Warning: The bis-nitro motif often correlates with higher cytotoxicity in healthy cells compared to mono-substituted variants.[1]

Experimental Workflow Diagram



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Caption: Figure 2. Standardized workflow for the synthesis and purification of **4,4'-dinitrochalcone**.

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- To cite this document: BenchChem. [4,4'-Dinitrochalcone: Synthetic Protocols, Structural Characterization, and Material Applications]. BenchChem, [2026]. [Online PDF]. Available at:

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